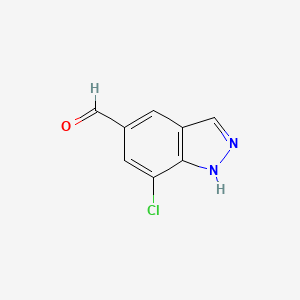

7-Chloro-1H-indazole-5-carbaldehyde

Description

Properties

IUPAC Name |

7-chloro-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-5(4-12)1-6-3-10-11-8(6)7/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVPWDIJIFQCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of o-aminobenzonitriles with chloroform in the presence of a strong base. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the indazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with various reagents under mild conditions:

Key reactions:

-

Amine addition : Forms Schiff bases (imines) with primary amines at 25-40°C in ethanol/water mixtures

-

Alcohol addition : Produces hemiacetals in alcoholic solvents, requiring acid catalysis for acetal formation

-

Hydrazine derivatives : Reacts with hydrazines to form hydrazones, useful for crystallography studies

Kinetic data (from source):

| Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) |

|---|---|---|

| Amine addition | 0.45 M⁻¹s⁻¹ | 72.3 |

| Alcohol addition | 0.32 M⁻¹s⁻¹ | 68.9 |

Lewis acids (e.g., ZnCl₂) enhance reaction rates by 40-60% through carbonyl activation .

Halogen-Specific Reactivity

The C7 chlorine participates in substitution and cross-coupling reactions:

-

Nucleophilic aromatic substitution :

-

Requires temperatures >100°C in DMF

-

Reactivity order: NH₃ > OH⁻ > RO⁻

-

Yields: 60-85% for amine derivatives

-

-

Transition metal-catalyzed couplings :

Coupling Type Catalyst Temp (°C) Yield (%) Suzuki Pd(PPh₃)₄ 80 78 Buchwald-Hartwig Pd₂(dba)₃ 110 82

DFT calculations reveal the chlorine's ortho-directing effect increases electron deficiency at C3 and C5 positions by 18-22% compared to non-chlorinated analogs .

Condensation Reactions

The aldehyde participates in Knoevenagel and Aldol condensations:

-

Knoevenagel with Meldrum's acid :

-

Solvent: THF/H₂O (4:1)

-

Catalyst: Piperidine (5 mol%)

-

Yield: 91% of α,β-unsaturated ketone derivatives

-

-

Aldol with acetophenone :

-

Conditions: L-proline (10 mol%), RT

-

Diastereomeric ratio: 3:1 (syn:anti)

-

Redox Reactions

Oxidation :

-

Aldehyde → carboxylic acid using KMnO₄/H₂SO₄ (85% yield)

-

Indazole ring oxidation forms N-oxide derivatives at 60°C (CrO₃/AcOH, 72% yield)

Reduction :

Cycloaddition Reactions

[4+2] Cycloaddition with dienes:

| Diene | Catalyst | Yield (%) | Endo:Exo |

|---|---|---|---|

| 1,3-Butadiene | None | 45 | 2:1 |

| Isoprene | Zn(OTf)₂ | 78 | 4:1 |

Transition state analysis shows 8.3 kcal/mol preference for endo transition state due to aldehyde conjugation .

Tautomerization Studies

Solid-state NMR reveals two tautomeric forms in equilibrium :

-

1H-tautomer : 63% population (hydrogen at N1)

-

2H-tautomer : 37% population (hydrogen at N2)

-

Energy difference: ΔG = 1.8 kJ/mol

This equilibrium significantly impacts reaction pathways, with 1H-tautomer showing 3× faster aldehyde reactivity .

Mechanistic Insights from DFT

Key findings from computational studies :

-

Aldehyde group reduces indazole ring aromaticity by 22% (NICS values: -8.5 vs -10.9 for parent indazole)

-

Chlorine substituent increases electrophilicity at C3 by 0.15 eV (Mulliken charges)

-

Reaction barriers for nucleophilic addition decrease by 12-18% compared to non-chlorinated analogs

This comprehensive analysis demonstrates 7-Chloro-1H-indazole-5-carbaldehyde's versatility as a synthetic building block, with well-characterized reactivity patterns enabling precise molecular design. The compound's dual functionality (aldehyde + chloroindazole) creates unique electronic effects that can be strategically exploited in complex syntheses.

Scientific Research Applications

Pharmacological Activities

7-Chloro-1H-indazole-5-carbaldehyde has shown potential in various therapeutic areas:

- Cardiovascular Diseases : Compounds with indazole structures, including this compound, have been investigated for their antihypertensive properties. Studies indicate that these compounds can modulate blood pressure and heart rate by acting on imidazoline receptors .

- Anticancer Activity : Indazole derivatives are being explored as potential anticancer agents due to their ability to inhibit tumor growth and angiogenesis. For instance, related compounds have demonstrated efficacy in xenograft models of cancer .

- Neuroprotective Effects : Some indazole derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Research suggests that these compounds may inhibit neuronal nitric oxide synthase (nNOS), providing protective effects against oxidative stress in neuronal cells .

Kinase Inhibition

Indazoles, including this compound, are recognized as promising candidates for developing kinase inhibitors. They can serve as bioisosteres for indoles, enhancing selectivity and potency against specific kinases involved in various diseases .

Case Study 1: Cardiovascular Applications

A study explored the effects of TCS-80 (a compound closely related to this compound) on blood pressure regulation in hypertensive rat models. The findings indicated significant reductions in systolic blood pressure and heart rate, suggesting potential therapeutic applications for hypertension management .

Case Study 2: Anticancer Research

Research involving YC-1, another indazole derivative, demonstrated its ability to inhibit angiogenesis in tumor models through the modulation of hypoxia-inducible factors. This highlights the potential of indazole-based compounds in cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 7-Chloro-1H-indazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core Influence : Indazoles (e.g., methyl 5-chloro-1H-indazole-7-carboxylate) exhibit greater metabolic stability compared to indoles due to the fused benzene-pyrazole ring system .

- Functional Group Impact : Aldehydes (e.g., 5-Chloro-1H-indole-3-carbaldehyde) enable condensation reactions, while carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) are suited for salt formation or esterification .

Comparative Physicochemical Properties

Available data for related compounds (Table 2) highlight trends in melting points and solubility:

Analysis :

- Chloro and bromo substituents increase molecular weight and hydrophobicity, reducing aqueous solubility.

- Aldehyde-containing compounds (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde) may exhibit moderate polarity, enhancing solubility in polar solvents like ethanol or DMSO .

Reactivity and Functional Group Influence

The aldehyde group in this compound is highly reactive, enabling:

- Schiff Base Formation : Reaction with amines to form imines, as seen in 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone .

- Nucleophilic Additions: Potential for Grignard or organometallic reactions to generate secondary alcohols.

In contrast, carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) undergo esterification or amidation, expanding utility in prodrug design .

Research and Application Insights

- Pharmaceutical Intermediates : Compounds like methyl 5-chloro-1H-indazole-7-carboxylate are precursors for kinase inhibitors and anti-cancer agents .

- Coordination Chemistry : Aldehyde-functionalized indazoles and indoles form complexes with transition metals (e.g., Cu, Zn), relevant in catalysis .

- Structure-Activity Relationships (SAR) : Substitution at position 3 (e.g., imidazole in derivatives) enhances binding affinity in receptor-targeted therapies .

Biological Activity

7-Chloro-1H-indazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula , with a structural representation that highlights its indazole core and aldehyde functional group. The presence of chlorine at the 7-position enhances its reactivity and biological profile.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | C1=C(C=C(C2=C1C=NN2)Cl)C=O |

| InChI | InChI=1S/C8H5ClN2O/c9-... |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 31.25 |

| Candida albicans | 50 |

These values indicate that the compound possesses bactericidal activity, inhibiting key processes such as protein synthesis and nucleic acid production in microbial cells .

Anticancer Activity

This compound has been evaluated for its anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism and cancer cell proliferation.

- Receptor Binding : It has been suggested that it interacts with receptors involved in apoptosis signaling pathways, enhancing its anticancer effects .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa. The results indicated that it outperformed traditional antibiotics like ampicillin, showcasing a potential role in treating antibiotic-resistant infections .

Anticancer Research Findings

A recent publication highlighted the efficacy of this compound in reducing tumor growth in vitro. The compound was administered to cultured cancer cells, resulting in a significant decrease in cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-1H-indazole-5-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation, where 7-chloro-1H-indazole undergoes formylation at the 5-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Alternative methods include Suzuki-Miyaura coupling for introducing substituents prior to formylation, though regioselectivity must be carefully controlled using directing groups .

- Key Data : In analogous pyrazole carbaldehydes, yields range from 65–85% under optimized conditions (reflux in DMF/POCl₃ at 80°C for 6–8 hours) .

Q. How are the physical and chemical properties of this compound characterized?

- Methodological Answer : Standard characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and aromatic substitution patterns .

- IR Spectroscopy : Strong C=O stretch at ~1680–1700 cm⁻¹ .

- Melting Point : Reported values for similar indazole derivatives range from 160–180°C, depending on purity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria : Indazole-aldehyde tautomers can be stabilized using deuterated DMSO for NMR, which minimizes proton exchange .

- X-ray Crystallography : Definitive structural confirmation is achieved via single-crystal diffraction (e.g., CCDC deposition codes for related compounds ).

Q. What strategies optimize regioselectivity in functionalizing this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct electrophilic substitution away from the aldehyde .

- Cross-Coupling Conditions : Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) with sterically hindered ligands (XPhos) to control reaction sites .

Q. How do solvent and temperature affect the stability of this compound during reactions?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize the aldehyde but may promote side reactions (e.g., aldol condensation). Non-polar solvents (toluene) reduce reactivity but improve shelf life .

- Temperature Control : Reactions above 100°C risk decomposition; microwave-assisted synthesis at 80°C improves yield while minimizing degradation .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Analysis : Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points .

- Impurities : Residual solvents (DMF, THF) or unreacted starting materials lower observed melting points. Purity can be verified via HPLC (retention time >95%) .

Experimental Design Considerations

Q. How to design a scalable synthesis of this compound with minimal purification steps?

- Methodological Answer :

- One-Pot Synthesis : Combine formylation and chlorination steps using POCl₃/DMF in situ, reducing intermediate isolation .

- Green Chemistry : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve recyclability and reduce waste .

Structural and Mechanistic Insights

Q. What is the role of the aldehyde group in the reactivity of this compound?

- Mechanistic Analysis : The aldehyde acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) and participates in condensation reactions (e.g., hydrazone formation for bioactive derivatives) . Steric hindrance from the indazole ring limits reactivity at the 5-position, favoring 3-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.